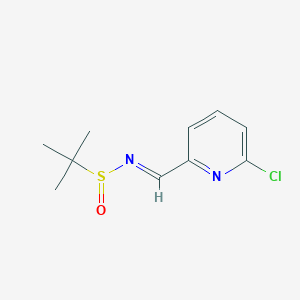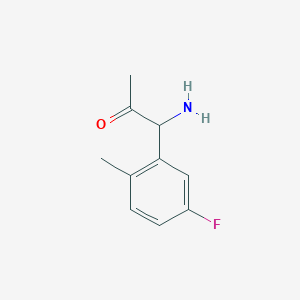
1-Amino-1-(5-fluoro-2-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(5-fluoro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(5-fluoro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzaldehyde and acetone.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with acetone in the presence of a base to form an intermediate.
Amination: The intermediate undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(5-fluoro-2-methylphenyl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(5-fluoro-2-methylphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-fluoro-2-methylphenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-fluorophenyl)acetone
- 1-Amino-1-(3-fluoro-2-methylphenyl)acetone
- 1-Amino-1-(5-chloro-2-methylphenyl)acetone
Uniqueness
1-Amino-1-(5-fluoro-2-methylphenyl)acetone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(5-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
BQOCJOZOQNCJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


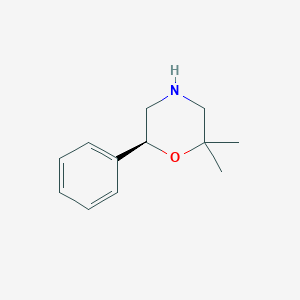
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)

![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
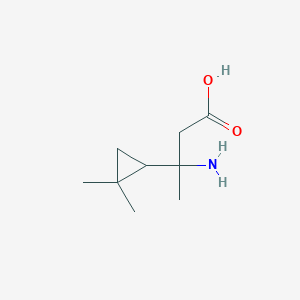
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
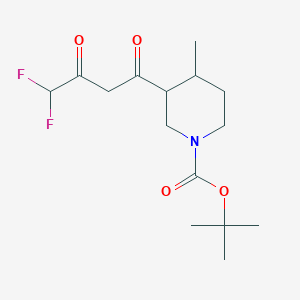
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)

![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
